4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a bromobenzyl group and a dimethoxyphenyl group attached to a benzothiadiazinone core, making it a unique and versatile molecule.
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)20-5-3-4-6-21(20)31(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGXGDQQGWCODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzothiadiazinone structure. One common approach is to react a suitable precursor with a bromobenzyl group and a dimethoxyphenyl group under controlled conditions. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromobenzyl group can be oxidized to form a bromobenzyl alcohol or carboxylic acid derivative.
Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: : The dimethoxyphenyl group can undergo substitution reactions, where one of the methoxy groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.
Substitution: : Nucleophiles like hydroxide ions (OH-) or halides can be used for substitution reactions.
Major Products Formed
Oxidation: : Bromobenzyl alcohol or bromobenzyl carboxylic acid.
Reduction: : A compound with a reduced bromobenzyl group.
Substitution: : A compound with a modified dimethoxyphenyl group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the bromobenzyl and dimethoxyphenyl groups Similar compounds might include other benzothiadiazinones or molecules with similar functional groups
List of Similar Compounds
Benzothiadiazinones: : Compounds with a similar core structure but different substituents.
Bromobenzyl derivatives: : Compounds containing a bromobenzyl group attached to various core structures.
Dimethoxyphenyl derivatives: : Compounds with a dimethoxyphenyl group in different chemical environments.
Biological Activity
4-(4-bromobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, with the CAS number 893789-44-1, is a compound of interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on diverse research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 503.4 g/mol. The structure features a benzothiadiazine core which is known for various pharmacological properties.
Synthesis
While specific synthetic routes for this compound are not extensively documented in the literature, related compounds in the benzothiadiazine family have been synthesized through various methods involving nucleophilic substitutions and cyclization reactions. The general approach includes:
- Starting Materials : Aromatic amines and halogenated benzyl derivatives.
- Reagents : Common reagents include bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction Conditions : Typically conducted under reflux conditions.
Antitumor Activity
Research has indicated that derivatives of benzothiadiazine exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. A study highlighted that certain benzothiazole derivatives demonstrated higher activity compared to benzimidazole derivatives against tumor cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have been evaluated through various assays. In studies involving Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli, certain benzothiadiazine derivatives exhibited promising antibacterial activity . The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with nucleic acid synthesis.
The proposed mechanism for the biological activity of this class of compounds includes:
- DNA Binding : Compounds tend to bind within the minor groove of DNA, which can inhibit DNA-dependent enzymes.
- Enzyme Inhibition : By binding to critical enzymes involved in DNA replication and repair processes, these compounds can effectively hinder tumor growth and bacterial proliferation .
Case Study 1: Antitumor Efficacy
A recent study assessed the antitumor efficacy of several benzothiadiazine derivatives in vitro. The results indicated that compounds similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HCC827 and NCI-H358. These findings suggest that modifications on the benzothiadiazine scaffold could enhance biological activity while reducing toxicity .
Case Study 2: Antimicrobial Studies
In another investigation focusing on antimicrobial properties, various derivatives were tested against E. coli and S. aureus. Results indicated that certain structural modifications increased antibacterial potency significantly compared to standard antibiotics .
Data Table: Biological Activity Summary
| Biological Activity | Compound | IC50 (µM) | Target Organism/Cell Line |
|---|---|---|---|
| Antitumor | Benzothiadiazine Derivative | 6.26 ± 0.33 | HCC827 (Lung Cancer) |
| Antitumor | Benzothiadiazine Derivative | 6.48 ± 0.11 | NCI-H358 (Lung Cancer) |
| Antimicrobial | Benzothiadiazine Derivative | Variable | Staphylococcus aureus |
| Antimicrobial | Benzothiadiazine Derivative | Variable | Escherichia coli |
Q & A
Q. What are the optimal synthetic routes for preparing this benzothiadiazine derivative?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A general approach involves refluxing precursors (e.g., substituted benzaldehydes or triazole derivatives) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . For example, refluxing 4-amino-triazole derivatives with bromobenzyl-substituted aldehydes under acidic conditions yields the thiadiazine core. Critical parameters include reaction time (4–6 hours) and stoichiometric ratios (1:1 molar equivalents of reactants) .
Q. How is the compound structurally characterized?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., mean C–C bond length: 0.005 Å; R factor: 0.048) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; bromobenzyl protons at δ 7.2–7.6 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 471.4 for a related analog) .
Q. What preliminary assays evaluate its biological activity?
- In vitro enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based assays.
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., IC₅₀ values) .
- Solubility/stability : Assess in PBS or DMSO at physiological pH .
Advanced Research Questions
Q. How to address regioselectivity challenges during synthesis?
Regioselectivity in benzothiadiazine formation depends on electronic effects of substituents. For example, electron-withdrawing groups (e.g., bromo) on the benzyl moiety direct nucleophilic attack to the para position. Use computational modeling (DFT) to predict reactive sites or employ protecting groups for undesired positions .
Q. How to resolve contradictions in bioactivity data across analogs?
Contradictions may arise from substituent effects. For example:
Q. What strategies improve metabolic stability in vivo?
- Prodrug modification : Introduce hydrolyzable esters at the 3-position.
- Deuteration : Replace labile hydrogens (e.g., on methoxy groups) to slow metabolism .
- Microsomal assays : Test stability in liver microsomes with CYP450 inhibitors .
Q. How to analyze electronic effects on the thiadiazine ring?
- Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents.
- UV-Vis spectroscopy : Correlate λₘₐₓ shifts with conjugation changes (e.g., bromobenzyl increases absorbance at 280–300 nm) .
Methodological Considerations
8. Designing controlled crystallization studies
For polymorph screening:
- Use solvent mixtures (e.g., ethanol/water) to vary supersaturation.
- Monitor crystallization via PXRD to identify stable forms. Single-crystal X-ray data (e.g., space group P2₁/c) can guide formulation .
Q. Validating synthetic intermediates
- HPLC-MS : Track reaction progress with gradients (e.g., 5–95% acetonitrile in water).
- TLC : Use silica gel plates with UV detection (Rf values: 0.3–0.5 for intermediates) .
10. Addressing spectroscopic ambiguities
For overlapping ¹H NMR signals:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
